molecular formula C19H21N5O3 B2470904 3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-66-7

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2470904
CAS No.: 483994-66-7
M. Wt: 367.409
InChI Key: UHGMBJTXQFBWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and bioactivity. The compound’s structure includes a dimethoxyphenyl group and a methylphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-6-4-8-14(10-12)20-19(25)15(18-21-23-24-22-18)11-13-7-5-9-16(26-2)17(13)27-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGMBJTXQFBWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=C(C(=CC=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Amide Bond Formation: The tetrazole-containing intermediate is then reacted with 3-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s tetrazole ring is of interest due to its bioisosteric properties, which can mimic the carboxylate group in biological systems. This makes it a potential candidate for drug design and development.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrazole ring may play a key role in binding to biological targets, while the aromatic groups could enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.